Acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol
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Overview
Description
Acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a well-known carboxylic acid with the formula CH₃COOH, commonly used in various industrial and household applications. The phenylmethanol component, substituted with hydroxymethyl and methyl groups, adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol can be achieved through several methods. One common approach involves the reaction of 2-(hydroxymethyl)-4-methylphenol with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in acetic acid can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: The major product is 2-(carboxymethyl)-4-methylphenylmethanol.
Reduction: The major product is 2-(hydroxymethyl)-4-methylphenylethanol.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Scientific Research Applications
Acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring can interact with hydrophobic regions of proteins, affecting their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, altering the pH of the environment and impacting biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the acetic acid component.
Phenylacetic acid: Similar structure but lacks the hydroxymethyl group.
4-Methylphenol: Similar structure but lacks the acetic acid and hydroxymethyl groups
Uniqueness
Acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol is unique due to the combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62346-97-8 |
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Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
acetic acid;[2-(hydroxymethyl)-4-methylphenyl]methanol |
InChI |
InChI=1S/C9H12O2.2C2H4O2/c1-7-2-3-8(5-10)9(4-7)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4) |
InChI Key |
QGKWNCBFFWZLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CO)CO.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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